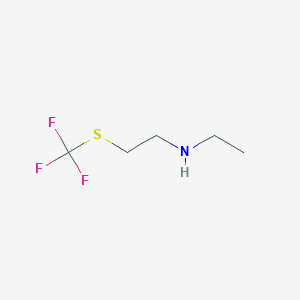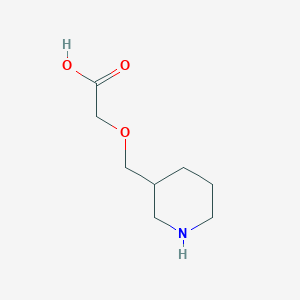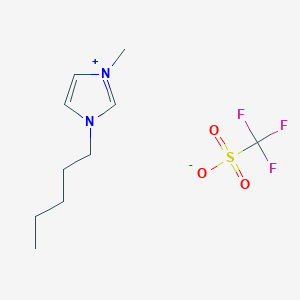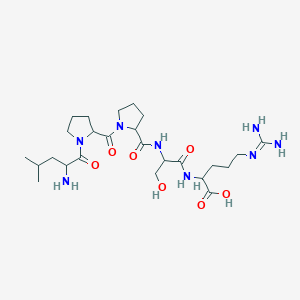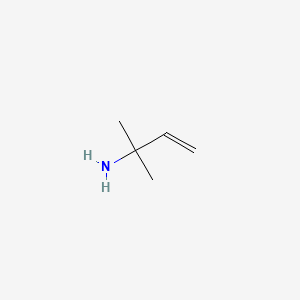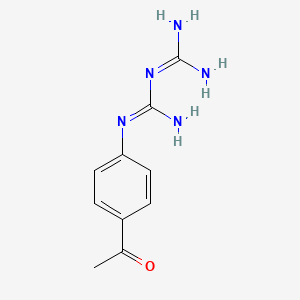
N'-butyl-N'-methylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-butyl-N’-methylbutane-1,4-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-butyl-N’-methylbutane-1,4-diamine can be synthesized through several methods. One common method involves the reaction of 1,4-dibromobutane with methylamine and butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of bromine atoms with amine groups.
Industrial Production Methods
In industrial settings, the production of N’-butyl-N’-methylbutane-1,4-diamine often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-N’-methylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
N’-butyl-N’-methylbutane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-butyl-N’-methylbutane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. These interactions can affect enzyme activity, protein structure, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethylbutane-1,4-diamine
- N,N’-dibutylbutane-1,4-diamine
- N-methylbutane-1,4-diamine
Uniqueness
N’-butyl-N’-methylbutane-1,4-diamine is unique due to its specific combination of butyl and methyl groups attached to the diamine backbone. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-butyl-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-4-8-11(2)9-6-5-7-10/h3-10H2,1-2H3 |
InChI Key |
LBJDILXJJVRNRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


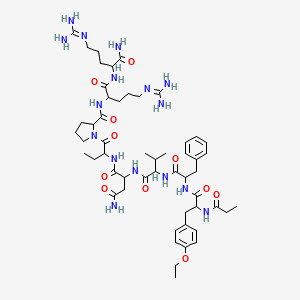
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
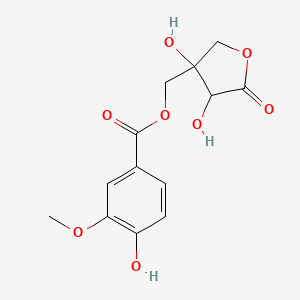
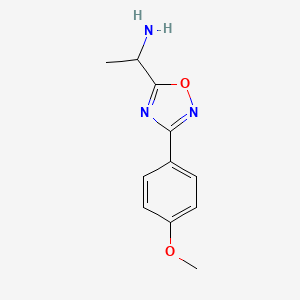
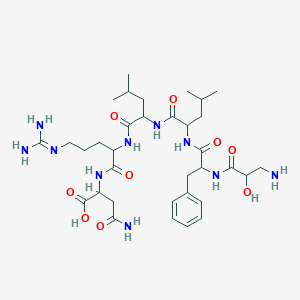
amine](/img/structure/B15095305.png)
